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yl)benzoic acid

CAS No.: 933709-38-7

Cat. No.: B1437588
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Executive Summary: The Pharmacophore Fusion
Thiazole-containing benzoic acids represent a strategic "scaffold hopping" approach in

medicinal chemistry. By linking a thiazole ring (a bioisostere of the phenyl ring with enhanced

metabolic stability and hydrogen-bonding potential) to a benzoic acid moiety (a classic polar

"head group"), researchers create ligands capable of bidentate interactions.

The Benzoic Acid: Acts as the "anchor," often forming salt bridges with positively charged

residues (Lysine, Arginine) in enzyme active sites.

The Thiazole: Acts as a rigid spacer that orients substituents into hydrophobic pockets while

participating in

-

stacking interactions.
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Key Therapeutic Areas:

Oncology: Protein Kinase CK2 inhibition and PI3K/mTOR dual inhibition.

Metabolic Disease: RAR/RXR agonists (Retinoid receptors).

Infectious Disease: DNA Gyrase B inhibition (Antimicrobial).

Structural Biology & SAR Logic
The biological potency of this class relies on the precise electronic and steric tuning of the two

rings.

Structure-Activity Relationship (SAR) Analysis
The synergy between the thiazole and benzoic acid is not accidental; it is a calculated design

to span the ATP-binding cleft of kinases or the ligand-binding domain (LBD) of nuclear

receptors.

The "Hinge" Region: In kinase inhibitors, the thiazole nitrogen often acts as a hydrogen bond

acceptor for the backbone NH of the hinge region (e.g., Valine residues).

The "Anchor" Region: The carboxylic acid at the para or meta position of the phenyl ring

extends into the solvent-exposed front or interacts with conserved Lysine residues (e.g.,

Lys68 in CK2

).

Substitution Effects:

Electron-Withdrawing Groups (EWGs) on the benzoic acid (e.g., -F, -Cl) increase the

acidity of the carboxylic acid, strengthening ionic interactions.

Lipophilic Groups on the thiazole C2 position penetrate deep hydrophobic pockets

(Selectivity Filter).

Visualization: SAR Logic
The following diagram illustrates the functional roles of the scaffold components.
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Figure 1: Pharmacophore dissection of thiazole-containing benzoic acids showing key

interaction points with biological targets.[1][2]

Mechanisms of Action & Therapeutic Applications[3]
[4]
A. Protein Kinase CK2 Inhibition (Cancer)
Case Study: 4-(Thiazol-5-yl)benzoic acid derivatives Protein Kinase CK2 is constitutively active

and implicated in suppressing apoptosis.

Mechanism: These derivatives function as ATP-competitive inhibitors. The carboxylic acid

mimics the phosphate group of ATP, anchoring the molecule via Lys68 and Glu81 in the CK2

active site. The thiazole ring occupies the adenine-binding pocket, making critical van der
Waals contacts.

Data Insight: Derivatives with a 2-hydroxy-4-methoxy substitution pattern on the benzoic acid

have shown IC

values in the low nanomolar range (

nM).
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B. PI3K/mTOR Dual Inhibition[5]
Mechanism: The scaffold binds to the ATP-binding cleft of both PI3K and mTOR kinases.

The thiazole moiety forms a hydrogen bond with Val851 (PI3K

), while the benzoic acid extends towards the affinity pocket, interacting with Lys802.

Outcome: Simultaneous blockade of the PI3K/Akt/mTOR pathway leads to G1 cell cycle

arrest and apoptosis in resistant cancer lines (e.g., MCF-7).

C. Retinoid Receptor Agonism (Dermatology/Oncology)
Mechanism: Phenyl-thiazolyl-benzoic acids act as RAR/RXR agonists.[3] The rigid thiazole

spacer mimics the polyene chain of retinoic acid, holding the aromatic rings in a

conformation that stabilizes the active helix 12 of the nuclear receptor.

Experimental Protocols
Protocol 1: Synthesis via Hantzsch Thiazole Coupling
Reliability: The Hantzsch synthesis is the industry standard for generating this scaffold due to

its high yield and functional group tolerance.

Reagents:

Component A: 4-(2-bromoacetyl)benzoic acid (or ester equivalent).

Component B: Thioamide derivative (e.g., thiobenzamide).

Solvent: Ethanol or DMF.

Step-by-Step Workflow:

Condensation: Dissolve 1.0 eq of Component A and 1.1 eq of Component B in absolute

ethanol.

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase:

Hexane/EtOAc 7:3).
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Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water.

Neutralization: If using the acid form directly, adjust pH to 4–5 with 10% NaHCO

to precipitate the free acid.

Purification: Recrystallize from Ethanol/Water.

Validation:

H NMR must show the characteristic thiazole proton singlet around

8.0–9.0 ppm.

Protocol 2: In Vitro Kinase Inhibition Assay (CK2)
Trustworthiness: This radiometric assay directly measures phosphate transfer, avoiding

artifacts common in fluorescence-based screens.

Preparation: Mix CK2 holoenzyme (20 ng), peptide substrate (RRRDDDSDDD, 100

M), and test compound in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl

).

Initiation: Add [

-

P]ATP (10

M final concentration).

Incubation: Incubate at 30°C for 10 minutes.

Termination: Spot 20

L of reaction mixture onto P81 phosphocellulose paper.

Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
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Quantification: Measure radioactivity via scintillation counting. Calculate IC

using non-linear regression (GraphPad Prism).

Visualization: Experimental Workflow
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Figure 2: Standardized workflow from chemical synthesis to biological validation.

Quantitative Data Summary
The following table summarizes the potency of key thiazole-benzoic acid derivatives against

primary targets.

Compound
Class

Target Assay Type

Potency (IC

/ K

)

Key Structural
Feature

4-(Thiazol-5-

yl)benzoic acid
CK2 Radiometric

Kinase

0.014

M

Carboxyl group

mimics

Phosphate

Phenyl-thiazolyl-

benzoate
RAR Luciferase

Reporter

45 nM (EC

)

Thiazole mimics

polyene chain

Thiazole-Benzoic

Hybrid
S. aureus GyrB ATPase Assay

0.5

g/mL (MIC)

2-amino

substitution on

thiazole

Thiazole-

Sulfonamide

Carbonic

Anhydrase
Esterase Activity

18.1

M

Sulfonamide

zinc-binding

group
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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